molecular formula C15H18N4O2 B2898927 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide CAS No. 1797814-98-2

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide

Cat. No. B2898927
CAS RN: 1797814-98-2
M. Wt: 286.335
InChI Key: PSUYHUUUKHUKNY-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its antitumor activity. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies. DMXAA has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then lead to the destruction of tumor blood vessels and the induction of tumor cell death.
Biochemical and Physiological Effects:
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-α, as well as other immune system components such as natural killer cells and macrophages. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has also been shown to inhibit the production of angiogenic factors such as vascular endothelial growth factor (VEGF), which are necessary for the growth of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various preclinical models. This makes it a useful tool for studying the mechanisms of tumor growth and the effects of various treatments on tumor growth. However, one of the limitations of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is its toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide. One area of interest is the development of new formulations of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide that are less toxic and more effective. Another area of interest is the identification of biomarkers that can predict the response of tumors to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide treatment. Additionally, there is interest in combining N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide with other treatments, such as chemotherapy or immunotherapy, to enhance its antitumor activity. Finally, there is interest in understanding the mechanisms of resistance to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide and developing strategies to overcome this resistance.

Synthesis Methods

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide can be synthesized in several ways, but the most common method involves the reaction of 4-methoxybenzoyl chloride with 2-(dimethylamino)pyrimidine in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques.

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been extensively studied for its antitumor activity. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma. While some of these trials showed promising results, others were less successful.

properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-4-6-13(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUYHUUUKHUKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide

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